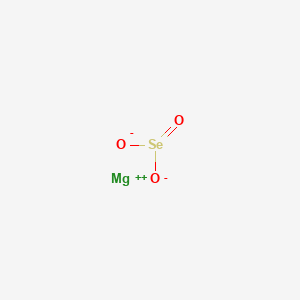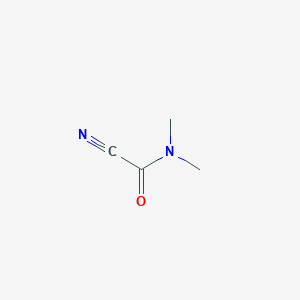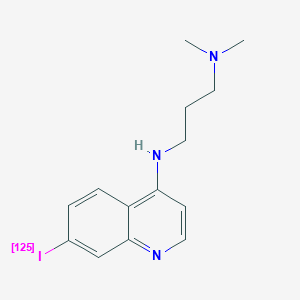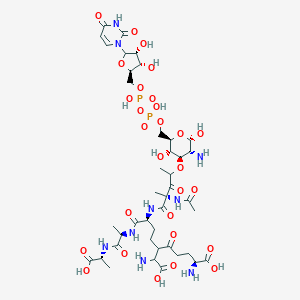
Udp-N-acetylmuramic acid pentapeptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Udp-N-acetylmuramic acid pentapeptide is a molecule that plays a crucial role in the biosynthesis of bacterial cell walls. It is a complex molecule that is synthesized through a series of enzymatic reactions and is involved in the formation of the peptidoglycan layer of the cell wall. The molecule has been the subject of extensive research due to its importance in bacterial physiology and its potential as a target for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of Udp-N-acetylmuramic acid pentapeptide is related to its role in the biosynthesis of the bacterial cell wall. The molecule is involved in the formation of the peptidoglycan layer of the cell wall, which provides structural support and protection to the bacterial cell. Inhibition of the biosynthesis of the peptidoglycan layer can lead to the lysis of the bacterial cell and can be exploited for the development of new antibiotics.
Effets Biochimiques Et Physiologiques
Udp-N-acetylmuramic acid pentapeptide has several biochemical and physiological effects on bacterial cells. The molecule is involved in the formation of the peptidoglycan layer of the cell wall, which provides structural support and protection to the bacterial cell. Inhibition of the biosynthesis of the peptidoglycan layer can lead to the lysis of the bacterial cell and can be exploited for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Udp-N-acetylmuramic acid pentapeptide in lab experiments include its importance in bacterial physiology and its potential as a target for the development of new antibiotics. However, the synthesis of the molecule is a complex process that involves multiple enzymatic reactions, which can make it challenging to obtain large quantities of the molecule for use in experiments.
Orientations Futures
There are several future directions for research on Udp-N-acetylmuramic acid pentapeptide. One area of research is the development of new antibiotics that target the biosynthesis of the peptidoglycan layer of the bacterial cell wall. Another area of research is the identification of new enzymes involved in the synthesis of Udp-N-acetylmuramic acid pentapeptide, which could lead to the development of new methods for synthesizing the molecule. Finally, research on the role of Udp-N-acetylmuramic acid pentapeptide in bacterial physiology could lead to new insights into the mechanisms of bacterial growth and survival.
Méthodes De Synthèse
The synthesis of Udp-N-acetylmuramic acid pentapeptide is a complex process that involves multiple enzymatic reactions. The first step in the synthesis is the conversion of N-acetylglucosamine to N-acetylmuramic acid, which is catalyzed by the enzyme MurA. This is followed by the addition of a peptide chain to the muramic acid molecule, which is catalyzed by the enzymes MurB, MurC, MurD, and MurE. Finally, the pentapeptide is attached to the UDP molecule by the enzyme MurF, resulting in the formation of Udp-N-acetylmuramic acid pentapeptide.
Applications De Recherche Scientifique
Udp-N-acetylmuramic acid pentapeptide has been the subject of extensive research due to its importance in bacterial physiology. The molecule is involved in the formation of the peptidoglycan layer of the cell wall, which provides structural support and protection to the bacterial cell. The molecule has also been identified as a potential target for the development of new antibiotics, as it is essential for bacterial growth and survival.
Propriétés
Numéro CAS |
16124-22-4 |
|---|---|
Nom du produit |
Udp-N-acetylmuramic acid pentapeptide |
Formule moléculaire |
C41H65N9O28P2 |
Poids moléculaire |
1193.9 g/mol |
Nom IUPAC |
(7S)-3-[(3S)-3-[[(2R)-2-acetamido-4-[(2R,3S,4R,5R,6S)-5-amino-2-[[[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-2-methyl-3-oxopentanoyl]amino]-4-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-2,7-diamino-4-oxooctanedioic acid |
InChI |
InChI=1S/C41H65N9O28P2/c1-14(32(58)46-15(2)35(60)61)45-33(59)20(8-6-18(25(43)37(64)65)21(52)9-7-19(42)36(62)63)47-39(67)41(5,49-17(4)51)31(57)16(3)75-30-26(44)38(66)77-23(28(30)55)13-74-80(71,72)78-79(69,70)73-12-22-27(54)29(56)34(76-22)50-11-10-24(53)48-40(50)68/h10-11,14-16,18-20,22-23,25-30,34,38,54-56,66H,6-9,12-13,42-44H2,1-5H3,(H,45,59)(H,46,58)(H,47,67)(H,49,51)(H,60,61)(H,62,63)(H,64,65)(H,69,70)(H,71,72)(H,48,53,68)/t14-,15-,16?,18?,19+,20+,22-,23-,25?,26-,27-,28-,29-,30-,34?,38+,41-/m1/s1 |
Clé InChI |
KWIBRHGQCHIETC-CWSFPBCASA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCC(C(C(=O)O)N)C(=O)CC[C@@H](C(=O)O)N)NC(=O)[C@@](C)(C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
Synonymes |
UDP-MurNAc-pentapeptide UDP-N-acetylmuramic acid pentapeptide UDP-N-acetylmuramic acid pentapeptides UDP-N-acetylmuramyl-pentapeptide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



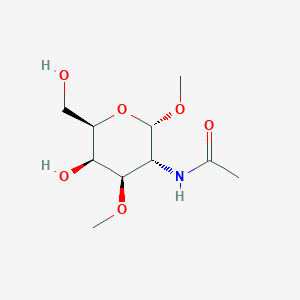
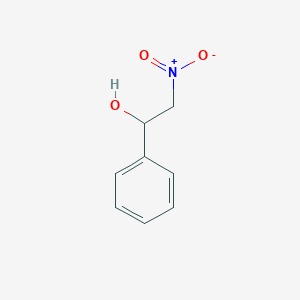
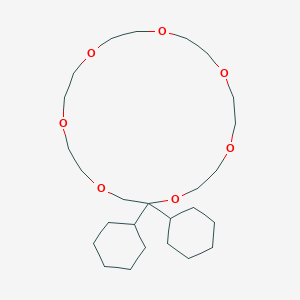
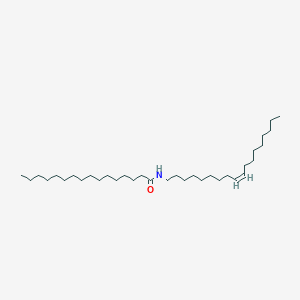
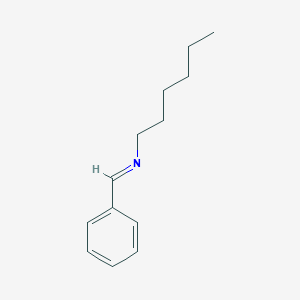
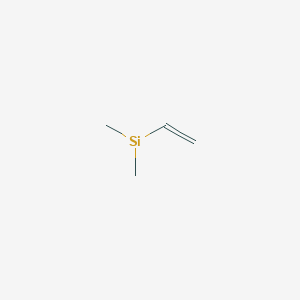
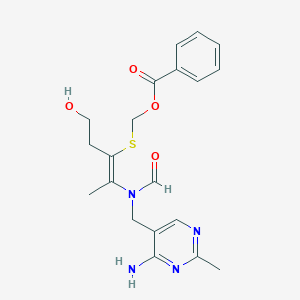
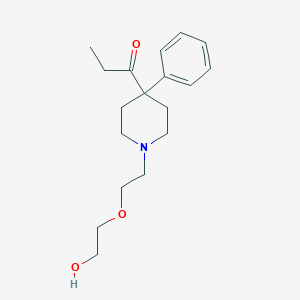
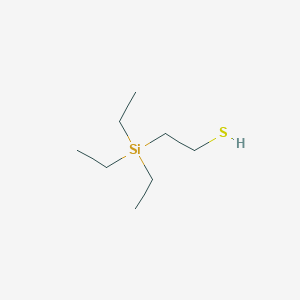
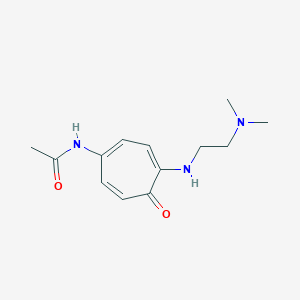
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
